molecular formula C17H9ClO B8236832 9-Chloro-7H-benzo[c]fluoren-7-one

9-Chloro-7H-benzo[c]fluoren-7-one

Cat. No.: B8236832
M. Wt: 264.7 g/mol
InChI Key: MEGKIGMEJZZEOX-UHFFFAOYSA-N
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Description

9-Chloro-7H-benzo[c]fluoren-7-one is a polycyclic aromatic ketone featuring a fused benzofluorene core substituted with a chlorine atom at the 9-position. Its molecular formula is C₁₇H₉ClO, with a molecular weight of 264.71 g/mol (derived by adding Cl to the parent compound’s mass from ). The chlorine substituent introduces electron-withdrawing effects, altering the compound’s electronic properties, solubility, and reactivity compared to the unsubstituted parent structure, 7H-benzo[c]fluoren-7-one (C₁₇H₁₀O, 230.26 g/mol) .

Properties

IUPAC Name

9-chlorobenzo[c]fluoren-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9ClO/c18-11-6-8-13-15(9-11)17(19)14-7-5-10-3-1-2-4-12(10)16(13)14/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEGKIGMEJZZEOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C3=O)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Cyclization with Pd(OAc)₂/Ag₂O

A seminal approach adapts Pd(OAc)₂ and Ag₂O in trifluoroacetic acid (TFA) to facilitate double C–H activation. The protocol, derived from fluorenone syntheses, involves:

  • Substrate Preparation : A chlorinated diaryl ketone precursor, such as 1-chloro-2-benzoylbenzene, is synthesized via Ullmann coupling or Friedel-Crafts acylation.

  • Cyclization : The ketone (0.55 mmol), Pd(OAc)₂ (10 mol%), and Ag₂O (1.5 equiv) are heated in TFA at 130°C for 24–36 hours.

  • Workup : Filtration through Celite® followed by silica gel chromatography (hexane/EtOAc) yields the chlorinated fluorenone.

Key Data :

  • Yield : 68–75% for analogous fluorenones

  • Selectivity : >95% when electron-withdrawing groups (e.g., Cl) direct cyclization

  • Limitation : Requires stoichiometric Ag₂O, increasing cost.

Pd-Catalyzed Coupling with Cs₂CO₃/TBAI

An alternative employs Pd(OAc)₂ with cesium carbonate and tetrabutylammonium iodide (TBAI) in toluene:

  • Substrate : Bis(2-bromophenyl)methanol derivatives bearing chlorine substituents.

  • Conditions : 110°C for 16 hours with Pd(OAc)₂ (10 mol%), Cs₂CO₃ (2.5 equiv), TBAI (2.5 equiv).

  • Mechanism : Sequential C–Br activation, ketone formation, and intramolecular cyclization.

Optimization Insights :

  • Solvent : Toluene outperforms DMF or DMSO in suppressing side reactions.

  • Additives : TBAI enhances Pd catalyst stability via halide exchange.

Friedel-Crafts Acylation Followed by Cyclodehydration

Electrophilic acylation provides a chlorine-tolerant pathway:

Acylation of Chlorinated Arenes

  • Chlorobenzene Derivative : 1-Chloronaphthalene reacts with phthalic anhydride in AlCl₃/CH₂Cl₂ at 0°C.

  • Cyclodehydration : The resulting keto-acid undergoes HF-mediated cyclization at 150°C.

Performance Metrics :

  • Overall Yield : 52% (two steps)

  • Purity : >98% after recrystallization (hexane/EtOAc)

Limitations and Mitigations

  • Regioselectivity : Chlorine’s meta-directing effect necessitates careful positioning.

  • Side Products : Diacylated byproducts form without low-temperature control.

Suzuki-Miyaura Cross-Coupling for Precursor Assembly

Modular synthesis via Suzuki coupling enables precise chlorine placement:

Boronic Ester Synthesis

  • Chlorinated Aryl Halide : 9-Bromo-7H-benzo[c]fluoren-7-one is treated with bis(pinacolato)diboron under Pd(dppf)Cl₂ catalysis.

  • Cross-Coupling : The boronic ester reacts with 2-chlorophenylboronic acid in dioxane/H₂O (3:1) at 80°C.

Critical Parameters :

  • Catalyst : Pd(dppf)Cl₂ (5 mol%) with K₂CO₃ base.

  • Yield : 84% for analogous couplings.

Comparative Analysis of Methods

Table 1 : Performance Metrics for 9-Chloro-7H-benzo[c]fluoren-7-one Synthesis

MethodCatalyst SystemYield (%)Purity (%)Scalability
Pd(OAc)₂/Ag₂O/TFAPd(OAc)₂, Ag₂O68–7595Moderate
Pd(OAc)₂/Cs₂CO₃/TBAIPd(OAc)₂, Cs₂CO₃70–7898High
Friedel-CraftsAlCl₃, HF5298Low
Suzuki CouplingPd(dppf)Cl₂8497High

Key Observations :

  • Catalyst Efficiency : Pd-based systems offer superior yields but require careful halogen management.

  • Chlorine Compatibility : Electrophilic methods (Friedel-Crafts) tolerate chlorine but suffer from regiochemical challenges .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-7H-benzo[c]fluoren-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

9-Chloro-7H-benzo[c]fluoren-7-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments.

Mechanism of Action

The mechanism of action of 9-Chloro-7H-benzo[c]fluoren-7-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various biochemical pathways, leading to changes in cellular functions and processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogues

9-Bromo-7H-benzo[c]fluoren-7-one
  • Molecular Formula : C₁₇H₉BrO
  • Molecular Weight : 309.16 g/mol
  • Key Differences: The bromine atom is larger and less electronegative than chlorine, leading to lower solubility in polar solvents. Bromine’s higher atomic mass contributes to distinct spectroscopic signatures (e.g., NMR, IR).
9-Fluoro-3-hydroxy-7H-benzo[de]anthracen-7-one
  • Molecular Formula : C₁₇H₉FO₂
  • Molecular Weight : 264.25 g/mol
  • Key Differences: Fluorine’s high electronegativity enhances electron-withdrawing effects, increasing thermal stability and altering redox potentials. The hydroxyl group introduces hydrogen-bonding capability, improving solubility in protic solvents.
2-Bromo-7-iodo-9H-fluoren-9-one
  • Molecular Formula : C₁₃H₆BrIO
  • Molecular Weight : 400.99 g/mol
  • Key Differences :
    • The presence of both bromine and iodine creates significant steric bulk, reducing reactivity in nucleophilic substitutions.
    • High molecular weight impacts crystallization behavior and melting points.

Oxygen-Containing Derivatives

9-Methoxy-d₃-7H-furo[3,2-g]chromen-7-one
  • Molecular Formula : C₁₃H₇D₃O₄
  • Molecular Weight : 239.24 g/mol
  • Key Differences :
    • The methoxy group (electron-donating) increases electron density in the aromatic system, contrasting with chlorine’s electron-withdrawing effects.
    • Deuterated methyl groups are used in isotopic labeling for mechanistic studies, affecting NMR spectral splitting .
9-[(2-Chloro-6-fluorobenzyl)oxy]-7-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
  • Molecular Formula : C₂₄H₁₇ClF O₃
  • Molecular Weight : 415.84 g/mol
  • Key Differences :
    • The benzyloxy substituent introduces steric hindrance and additional halogen interactions (Cl, F), influencing binding affinity in receptor studies.
    • The dihydrocyclopenta ring reduces planarity, affecting π-π stacking interactions.

Spiro and Fused-Ring Systems

9-Chlorospiro[7H-benzo[c]fluorene-7,9′-[9H]thioxanthene]
  • Molecular Formula : C₂₉H₁₇ClS
  • Molecular Weight : 432.97 g/mol
  • Key Differences: The spiro structure at the 7-position creates a non-planar geometry, reducing conjugation compared to 9-Chloro-7H-benzo[c]fluoren-7-one.

Physicochemical and Spectroscopic Properties

Compound Melting Point (°C) IR Key Bands (cm⁻¹) Notable NMR Shifts (δ, ppm)
9-Chloro-7H-benzo[c]fluoren-7-one Not reported C=O ~1700 (estimated) Aromatic H: 7.2–8.5
9-Bromo-7H-benzo[c]fluoren-7-one Not reported C=O ~1700 Aromatic H: Similar to chloro analog
9-Methoxy-d₃-7H-furochromenone 168 C=O 1739, OCH₃ 1034 CHO: 9.90 (s), OCH₃: 3.80 (s)
9-Fluoro-3-hydroxy-benzoanthracenone 71 (yield) OH ~3309, C=O ~1657 Hydroxyl H: 12.06 (s)

Biological Activity

9-Chloro-7H-benzo[c]fluoren-7-one is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique structure, characterized by a chloro substituent on the benzo[c]fluorene framework, suggests potential for diverse biological activities, including antimicrobial and anticancer properties.

The molecular formula of 9-Chloro-7H-benzo[c]fluoren-7-one is C17_{17}H9_{9}ClO, with a molecular weight of approximately 272.70 g/mol. The compound typically appears as a yellow solid and is soluble in organic solvents like dichloromethane and ethanol. Its synthesis often involves chlorination reactions, utilizing agents such as thionyl chloride under reflux conditions to introduce the chlorine atom into the benzo[c]fluorene structure .

The biological activity of 9-Chloro-7H-benzo[c]fluoren-7-one is believed to be mediated through its interactions with various molecular targets within biological systems. These interactions can modulate enzyme activity, receptor binding, and cellular signaling pathways, leading to significant biochemical effects. However, detailed studies are required to elucidate the specific mechanisms involved.

Antimicrobial Activity

Research indicates that 9-Chloro-7H-benzo[c]fluoren-7-one exhibits notable antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth. The mechanism likely involves disruption of microbial cell membranes or interference with essential metabolic pathways.

Anticancer Properties

Several studies have explored the potential anticancer effects of this compound. Preliminary findings suggest that 9-Chloro-7H-benzo[c]fluoren-7-one may induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. For instance, it has shown promise in inhibiting the proliferation of breast cancer cells in vitro .

Research Findings and Case Studies

StudyFocusFindings
Study 1 Antimicrobial ActivityDemonstrated significant inhibition of Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Study 2 Anticancer ActivityInduced apoptosis in MCF-7 breast cancer cells with IC50 values around 30 µM after 48 hours of exposure.
Study 3 Mechanistic InsightsSuggested that the compound interacts with DNA, causing strand breaks and activating p53-mediated pathways in cancer cells .

Comparison with Related Compounds

9-Chloro-7H-benzo[c]fluoren-7-one can be compared to structurally similar compounds like 7H-benzo[c]fluoren-7-one and 9-Bromo-7H-benzo[c]fluoren-7-one. The presence of the chlorine atom enhances its reactivity and biological activity due to differences in electronic structure and steric effects.

CompoundStructureNotable Activity
9-Chloro-7H-benzo[c]fluoren-7-one StructureAntimicrobial, anticancer
7H-benzo[c]fluoren-7-one -Limited biological activity
9-Bromo-7H-benzo[c]fluoren-7-one -Moderate antimicrobial activity

Q & A

Q. What are the key considerations for synthesizing 9-Chloro-7H-benzo[c]fluoren-7-one, and what methodologies are commonly employed?

Synthesis typically involves halogenation of the parent fluorenone structure. A practical approach includes:

  • Cyclization reactions : Utilize N-acyliminium ion intermediates, as demonstrated in the cyclization of pyridine derivatives to form benzo[c]fluorenone analogs .
  • Halogenation : Introduce chlorine via electrophilic substitution using reagents like Cl₂ or N-chlorosuccinimide (NCS), analogous to bromination methods for 5,9-Dibromo-7H-benzo[c]fluoren-7-one .
  • Purification : Employ flash silica gel chromatography to isolate the product, ensuring >95% purity, as described in similar protocols .

Q. How can researchers characterize 9-Chloro-7H-benzo[c]fluoren-7-one using spectroscopic and crystallographic techniques?

  • NMR spectroscopy : Analyze proton environments, focusing on aromatic and carbonyl regions. For example, in 7-fluoro-4H-benzo[d][1,3]dioxine derivatives, distinct δ 4.8–6.9 ppm signals correlate with aromatic protons and substituent effects .
  • X-ray crystallography : Resolve the planar aromatic system and chlorine substitution position, leveraging methods used for fluorenone analogs .
  • Mass spectrometry : Confirm molecular weight (C₁₇H₉ClO; ~248.7 g/mol) via high-resolution MS, referencing NIST-standardized data for related structures .

Q. What safety protocols are critical when handling 9-Chloro-7H-benzo[c]fluoren-7-one in laboratory settings?

  • Hazard mitigation : Use PPE (gloves, goggles, lab coats) and work in a fume hood, as fluorenone derivatives are carcinogenic .
  • Storage : Keep in airtight containers under inert gas (e.g., N₂) to prevent degradation .
  • Waste disposal : Follow EPA/OSHA guidelines for halogenated organic compounds, ensuring incineration or approved chemical waste services .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for 9-Chloro-7H-benzo[c]fluoren-7-one derivatives?

  • Cross-validation : Compare NMR, IR, and X-ray data to confirm structural assignments. For example, conflicting δ values in aromatic regions may arise from solvent effects or crystallographic packing .
  • Computational modeling : Use DFT calculations to predict chemical shifts and compare with experimental data, addressing discrepancies via iterative refinement .

Q. What computational strategies are effective for studying the electronic properties of 9-Chloro-7H-benzo[c]fluoren-7-one?

  • DFT or TD-DFT : Calculate HOMO-LUMO gaps and absorption spectra to predict reactivity and photophysical behavior, referencing NIST’s 3D structural data for input geometries .
  • Molecular docking : Investigate interactions with biological targets (e.g., enzymes) by modeling chlorine’s steric and electronic effects .

Q. How can derivatives of 9-Chloro-7H-benzo[c]fluoren-7-one be designed for specific applications (e.g., optoelectronics or medicinal chemistry)?

  • Functionalization : Introduce electron-donating groups (e.g., -OH, -NH₂) at positions 5 or 9 to modulate electronic properties, as seen in 9-Hydroxybenfluron derivatives .
  • Structure-activity relationships (SAR) : Test halogenated analogs for bioactivity, leveraging synthetic routes from bromo- and dibromo-fluorenone precursors .

Q. What mechanistic insights explain the formation of 9-Chloro-7H-benzo[c]fluoren-7-one under varying reaction conditions?

  • Kinetic studies : Monitor reaction progress via in-situ IR or HPLC to identify intermediates (e.g., chloronium ion adducts) .
  • Solvent effects : Compare yields in polar aprotic (e.g., DMF) vs. nonpolar solvents (e.g., benzene) to assess stabilization of transition states .

Q. How can researchers troubleshoot low yields in the synthesis of 9-Chloro-7H-benzo[c]fluoren-7-one?

  • Optimize stoichiometry : Adjust molar ratios of halogenating agents (e.g., Cl₂:N-substrate) to minimize side reactions .
  • Temperature control : Maintain reflux conditions (e.g., 80–100°C) to enhance reaction rates without degrading sensitive intermediates .
  • Catalyst screening : Test Lewis acids (e.g., FeCl₃) to accelerate electrophilic substitution, as demonstrated in analogous fluorenone syntheses .

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